molecular formula C11H17NO3 B13568329 Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate

Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13568329
M. Wt: 211.26 g/mol
InChI Key: JCIGJEIKQLMNLF-UHFFFAOYSA-N
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Description

Ethyl2-oxo-1-azaspiro[35]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of ethyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material . The reaction conditions often involve the use of solvents such as chloroform and methanol, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(13)12-11/h8H,2-7H2,1H3,(H,12,13)

InChI Key

JCIGJEIKQLMNLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC(=O)N2

Origin of Product

United States

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